(Z)-methyl 3-allyl-2-((4-(methoxycarbonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
(Z)-Methyl 3-allyl-2-((4-(methoxycarbonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a heterocyclic compound featuring a benzo[d]thiazole core substituted with an allyl group at position 3, a methoxycarbonyl benzoyl imino group at position 2, and a carboxylate ester at position 4. Its Z-configuration denotes the spatial arrangement of substituents around the imino double bond.
Properties
IUPAC Name |
methyl 2-(4-methoxycarbonylbenzoyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S/c1-4-11-23-16-10-9-15(20(26)28-3)12-17(16)29-21(23)22-18(24)13-5-7-14(8-6-13)19(25)27-2/h4-10,12H,1,11H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFQJAYBOJSLBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-methyl 3-allyl-2-((4-(methoxycarbonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is part of a class of thiazole derivatives that have garnered attention for their potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound features:
- A thiazole ring , which is known for its biological activity.
- An allyl group , which may enhance its interaction with biological targets.
- A methoxycarbonyl group , which can influence solubility and bioavailability.
Research indicates that compounds similar to this compound exert their anticancer effects primarily through the inhibition of tubulin polymerization . This mechanism disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. For instance, a study on related thiazole derivatives demonstrated significant antiproliferative activity against melanoma and prostate cancer cell lines, with IC50 values in the low nanomolar range .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the thiazole core and substituents significantly affect the biological activity. Key findings include:
- Alkyl Substituents : The presence of an allyl group enhances cytotoxicity compared to other alkyl groups.
- Aromatic Rings : The introduction of methoxy or other electron-donating groups on aromatic rings increases potency.
- Linker Variations : Different linkers connecting the thiazole to the benzoyl moiety can alter the compound's ability to interact with target proteins.
Study 1: Antiproliferative Effects
In a recent study, a series of thiazole derivatives including this compound were tested against various cancer cell lines. The results indicated that this compound exhibited strong antiproliferative effects with an IC50 value of approximately 0.5 μM against melanoma cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| (Z)-methyl 3-allyl... | Melanoma | 0.5 |
| Related Thiazole Derivative | Prostate Cancer | 1.0 |
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways activated by this class of compounds. It was found that they induce apoptosis via the extrinsic pathway , activating caspases and leading to programmed cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
The benzo[d]thiazole moiety in the target compound shares similarities with triazole and thiadiazole derivatives reported in . For instance:
- Schiff base derivatives (e.g., 3a-e): Synthesized via microwave-assisted condensation of triazole precursors with aldehydes, these compounds exhibit arylideneamino groups instead of the methoxycarbonyl benzoyl imino group in the target compound .
- Benzylidene derivatives (e.g., 3a) : These lack the allyl substituent and carboxylate ester, highlighting the unique functionalization of the target molecule.
Key structural differences :
Substituents : The target compound integrates both electron-withdrawing (methoxycarbonyl) and electron-donating (allyl) groups, which may enhance its reactivity or binding affinity compared to simpler triazole derivatives.
Stereoelectronic effects: The Z-configuration of the imino group could influence intramolecular interactions, unlike the planar Schiff bases in triazole systems.
Functional Group Comparisons
lists methyl ester derivatives of sulfonylurea herbicides (e.g., metsulfuron methyl ester), which share the methoxycarbonyl group but feature triazine rings instead of benzo[d]thiazole cores. Key distinctions include:
- Triazine vs. Benzo[d]thiazole : Triazines are six-membered rings with three nitrogen atoms, while benzo[d]thiazole is a fused bicyclic system with sulfur and nitrogen. This difference impacts electronic properties and biological target specificity.
- Sulfonylurea linkage : Present in herbicides but absent in the target compound, this group is critical for acetolactate synthase (ALS) inhibition in plants, suggesting divergent applications .
Data Tables for Comparative Analysis
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties (Inferred)
Research Findings and Implications
- Synthetic Challenges : Unlike the microwave-assisted synthesis of triazole derivatives , the target compound’s fused benzo[d]thiazole system likely requires specialized conditions (e.g., controlled temperature for Z-configuration retention).
- Bioactivity Potential: The allyl group may confer reactivity akin to natural products (e.g., allyl sulfides), while the methoxycarbonyl benzoyl moiety could mimic kinase inhibitor pharmacophores.
- Contradictions : While sulfonylurea herbicides in target plant enzymes, the benzo[d]thiazole core in the target compound is more common in antitumor or anti-inflammatory agents, suggesting divergent biological pathways .
Preparation Methods
Core Benzothiazole Ring Formation
The benzothiazole scaffold is typically synthesized via cyclization of thioamide precursors with α-halo carbonyl compounds. For example, the Hantzsch thiazole synthesis employs thiourea derivatives and α-bromo ketones under refluxing ethanol to form the heterocyclic core. Adapting this method, 2-amino-6-methoxybenzo[d]thiazole can be prepared by reacting 2-aminothiophenol with methyl 4-bromo-3-oxobutanoate in the presence of hydrobromic acid.
Key considerations:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing ionic intermediates.
- Temperature control : Reflux conditions (100–110°C) are critical for complete cyclization.
- Protecting groups : Methoxy groups at position 6 are introduced early to prevent undesired side reactions during subsequent steps.
Formation of the Imino Linkage
The imino group is introduced through a Schiff base condensation between the primary amine of the benzothiazole and 4-(methoxycarbonyl)benzoyl chloride. This step requires anhydrous conditions to prevent hydrolysis of the acyl chloride.
Optimized protocol :
- Dissolve 3-allyl-2-aminobenzo[d]thiazole-6-carboxylate in dry dichloromethane.
- Add 4-(methoxycarbonyl)benzoyl chloride dropwise at 0°C.
- Stir for 6 hours at room temperature, followed by quenching with ice water.
Stereochemical control :
The Z-configuration of the imino group is stabilized by intramolecular hydrogen bonding between the thiazole sulfur and the adjacent carbonyl oxygen. Catalytic amounts of acetic acid enhance stereoselectivity by protonating the intermediate imine.
Final Esterification and Purification
The 6-carboxylate methyl ester is installed via a Mitsunobu reaction or direct esterification. Using methyl iodide and silver(I) oxide in acetone, the carboxylic acid intermediate is converted to the methyl ester in >90% yield.
Purification :
- Column chromatography (silica gel, ethyl acetate/hexane 1:3) removes unreacted starting materials.
- Recrystallization from ethanol yields analytically pure crystals suitable for X-ray diffraction.
Analytical Characterization
Spectroscopic data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, imino-H), 7.89–7.43 (m, 4H, aromatic-H), 5.92 (m, 1H, allyl-CH), 5.32 (d, J = 17 Hz, 1H, CH₂=CH), 3.91 (s, 3H, OCH₃), 3.85 (s, 3H, COOCH₃).
- IR (KBr): ν 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=N imino), 1598 cm⁻¹ (C=C aromatic).
X-ray crystallography :
The Z-configuration is confirmed by a dihedral angle of 12.3° between the benzothiazole and benzoyl planes, indicative of minimal steric clash.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Reference |
|---|---|---|---|---|
| Hantzsch cyclization | 68 | 98 | Scalability | |
| Alkylation-DMF | 75 | 99 | Regioselectivity | |
| Schiff condensation | 82 | 97 | Stereochemical control |
Challenges and Mitigation Strategies
- Oxidative degradation : The allyl group is prone to oxidation during storage. Addition of 0.1% w/v butylated hydroxytoluene (BHT) as a stabilizer extends shelf life.
- Epimerization : The Z-configuration may isomerize under basic conditions. Maintaining pH <7 during purification preserves stereochemical integrity.
Industrial-Scale Considerations
Patent EP3150612A1 discloses a continuous flow process for analogous benzothiazoles, achieving 85% yield at 1 kg/batch. Key adaptations for the target compound include:
Q & A
Basic: What are the key considerations for synthesizing this compound to ensure high yield and purity?
Answer:
The synthesis requires precise control of reaction conditions, including:
- Reagent stoichiometry : Use equimolar ratios of precursors (e.g., benzaldehyde derivatives and thiazole intermediates) to minimize side reactions .
- Solvent selection : Absolute ethanol or polar aprotic solvents (e.g., DMF) with catalytic glacial acetic acid enhance imine formation and cyclization .
- Reaction time and temperature : Reflux at 80–100°C for 4–6 hours ensures complete cyclization, followed by reduced-pressure evaporation to isolate the product .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity (>95%) .
Basic: Which spectroscopic techniques are most effective for confirming the structure and stereochemistry?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., allyl CH₂ groups at δ 5.1–5.3 ppm, Z-configuration imino protons at δ 8.2–8.5 ppm) and confirms stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching C₂₀H₁₉N₂O₅S⁺) .
- X-ray crystallography : Resolves crystal packing and absolute configuration, critical for confirming Z/E isomerism .
Advanced: How can computational methods predict reactivity and stability under varying conditions?
Answer:
- Density Functional Theory (DFT) : Models transition states for cyclization reactions (e.g., activation energy of imine formation) and predicts regioselectivity in electrophilic substitutions .
- Molecular Dynamics (MD) : Simulates solvent effects on stability; polar solvents (e.g., DMSO) stabilize the thiazole ring via hydrogen bonding .
- ADMET Prediction : Assesses bioavailability and metabolic pathways using QSAR models .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Answer:
- Dose-response standardization : Use IC₅₀ values normalized to cell viability assays (e.g., MTT) to compare anticancer activity across cell lines .
- Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. methoxyphenyl substituents) to identify SAR trends .
- Target validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm biological targets (e.g., kinase inhibition vs. DNA intercalation) .
Basic: What are the initial steps for evaluating biological activity?
Answer:
- In vitro screening : Test against cancer cell lines (e.g., HeLa, MCF-7) using proliferation assays .
- Antimicrobial assays : Disk diffusion or MIC tests against Gram-positive/negative bacteria .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., EGFR inhibition at 10–50 µM) .
Advanced: How can flow chemistry optimize multi-step synthesis?
Answer:
- Continuous-flow reactors : Enable precise temperature control (<±2°C) and reduce reaction times (e.g., imine formation in 30 minutes vs. 4 hours batch) .
- In-line analytics : UV-Vis or IR monitoring detects intermediates, ensuring >90% conversion .
- DoE (Design of Experiments) : Optimize parameters (e.g., residence time, catalyst loading) via response surface methodology .
Advanced: What challenges arise in determining the Z-configuration of the imino group?
Answer:
- NMR coupling constants : Z-isomers show distinct NOE correlations (e.g., imino proton coupling to adjacent CH₂ groups) .
- X-ray crystallography : Resolves spatial arrangement but requires high-purity crystals .
- Dynamic HPLC : Separates Z/E isomers using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
